molecular formula C20H19F B024511 6-Fhmmba CAS No. 104761-60-6

6-Fhmmba

Cat. No. B024511
M. Wt: 278.4 g/mol
InChI Key: RWDYYQSDVCSROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fhmmba, also known as 6-Fluoro-2-(4-hydroxy-3-methoxybenzylamino) benzimidazole, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 6-Fhmmba is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. The compound has been found to activate the p38 MAPK signaling pathway, which plays a crucial role in cell survival and apoptosis. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. Moreover, 6-Fhmmba has been found to regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

6-Fhmmba has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-proliferative activities. The compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby protecting cells from oxidative damage. It also inhibits the production of pro-inflammatory cytokines and chemokines, which contribute to inflammation and tissue damage. Additionally, 6-Fhmmba has been found to inhibit cell proliferation and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of 6-Fhmmba is its potential therapeutic applications in various scientific research fields. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy. However, one of the limitations of 6-Fhmmba is its limited availability and high cost, which may hinder its widespread use in scientific research.

Future Directions

There are several future directions for the research on 6-Fhmmba. One of the potential areas of research is the development of novel drug formulations that can enhance the bioavailability and efficacy of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Additionally, further research is needed to elucidate the mechanism of action of 6-Fhmmba and its interaction with other signaling pathways and cellular processes. Overall, 6-Fhmmba has shown potential as a novel therapeutic agent, and further research is needed to determine its clinical efficacy and safety.

Synthesis Methods

The synthesis method of 6-Fhmmba involves the reaction of 4-hydroxy-3-methoxybenzylamine with 6-fluorobenzimidazole in the presence of a catalyst. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

6-Fhmmba has shown potential therapeutic applications in various scientific research fields, including cancer treatment, neurological disorders, and cardiovascular diseases. The compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 6-Fhmmba has been found to improve cardiac function and reduce myocardial damage in animal models of heart failure.

properties

CAS RN

104761-60-6

Product Name

6-Fhmmba

Molecular Formula

C20H19F

Molecular Weight

278.4 g/mol

IUPAC Name

6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene

InChI

InChI=1S/C20H19F/c1-12-15-8-5-6-9-16(15)13(2)20-18(21)11-14-7-3-4-10-17(14)19(12)20/h5-6,8-9,11,13H,1,3-4,7,10H2,2H3

InChI Key

RWDYYQSDVCSROA-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2C(=C)C3=C4CCCCC4=CC(=C13)F

Canonical SMILES

CC1C2=CC=CC=C2C(=C)C3=C4CCCCC4=CC(=C13)F

synonyms

6-FHMMBA
6-fluoro-1,2,3,4,7,12-hexahydro-7-methyl-12-methylenebenz(a)anthracene

Origin of Product

United States

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